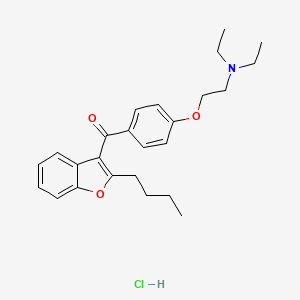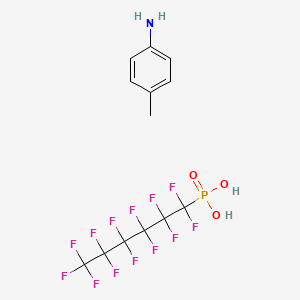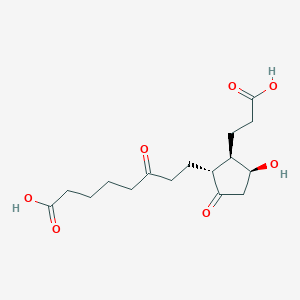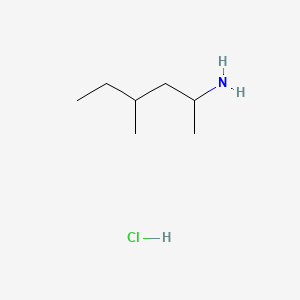
1,3-Dimethylpentylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylhexanamine (hydrochloride), also known as 4-methylhexan-2-amine hydrochloride, is a synthetic aliphatic amine. It was originally developed by Eli Lilly and Company in the 1940s as a nasal decongestant. The compound has gained popularity in recent years as a stimulant in dietary supplements, often marketed under various names such as geranamine and dimethylamylamine .
Applications De Recherche Scientifique
Methylhexanamine (hydrochloride) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and neurotransmitter release.
Medicine: Investigated for its potential use as a nasal decongestant and stimulant.
Industry: Utilized in the formulation of dietary supplements and performance-enhancing products
Mécanisme D'action
Methylhexanamine acts as an indirect sympathomimetic agent. It mimics the action of epinephrine by increasing the levels of norepinephrine in the synaptic cleft. This leads to vasoconstriction, bronchodilation, and increased heart rate. The compound primarily targets adrenergic receptors, particularly the alpha-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular and respiratory functions .
Similar Compounds:
Tuaminoheptane: Another aliphatic amine used as a nasal decongestant.
Octin (isometheptene): Used for its vasoconstrictive properties.
Oenethyl (2-methylaminoheptane): Similar in structure and function to methylhexanamine.
Propylhexedrine: Used as a nasal decongestant and stimulant.
Uniqueness: Methylhexanamine is unique due to its dual role as a nasal decongestant and a stimulant in dietary supplements. Its ability to mimic the action of epinephrine and its widespread use in performance-enhancing products set it apart from other similar compounds .
Safety and Hazards
1,3-Dimethylpentylamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Taking this compound can raise blood pressure and lead to cardiovascular problems ranging from shortness of breath and tightening in the chest to heart attack . It may also cause stroke, a condition called lactic acidosis, heart attack, liver injury, and death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylhexanamine is synthesized by reacting 4-methylhexan-2-one with hydroxylamine, which converts the 4-methylhexan-2-one to 4-methylhexan-2-one oxime. This oxime is then reduced via catalytic hydrogenation to produce methylhexanamine. The resulting product can be purified by distillation .
Industrial Production Methods: In industrial settings, the synthesis of methylhexanamine follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Methylhexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: The compound can be reduced to form secondary and tertiary amines.
Substitution: Methylhexanamine can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions with alkyl halides or acyl halides under basic conditions.
Major Products:
Oxidation: Formation of oximes and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives of methylhexanamine.
Propriétés
IUPAC Name |
4-methylhexan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-6(2)5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBPHUAHARETG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657022 |
Source


|
| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13803-74-2 |
Source


|
| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-hexanamine, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

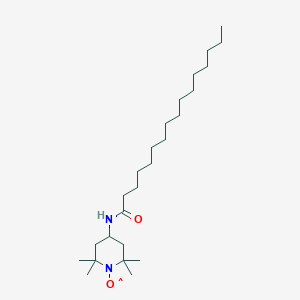


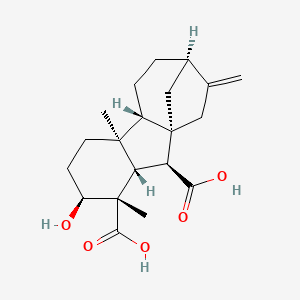
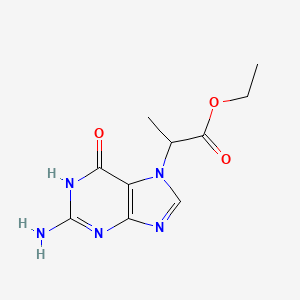
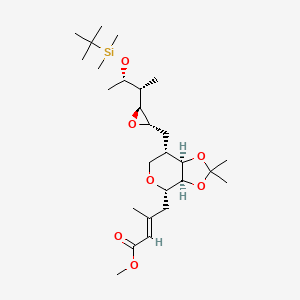
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)

